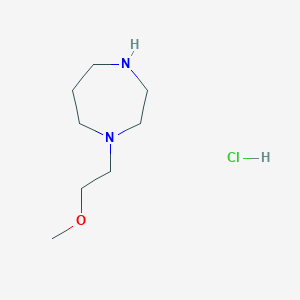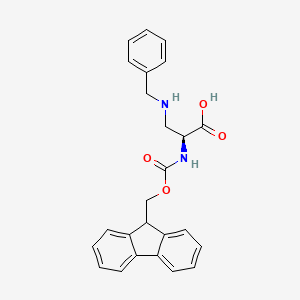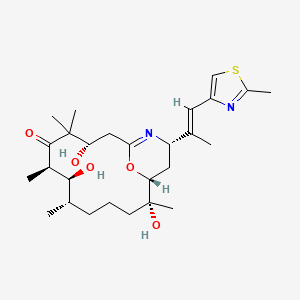![molecular formula C8H11Cl2N3 B1142876 Imidazo[1,2-a]pyridin-2-ylmethanamine CAS No. 165736-20-9](/img/structure/B1142876.png)
Imidazo[1,2-a]pyridin-2-ylmethanamine
概要
説明
Imidazo[1,2-a]pyridin-2-ylmethanamine is a heterocyclic compound with the molecular formula C8H9N3. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug development and other scientific research fields .
作用機序
Target of Action
Imidazo[1,2-a]pyridin-2-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to demonstrate good inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. For instance, AChE and BChE are key enzymes in the cholinergic system and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the normal functioning of these enzymes, leading to potential therapeutic effects.
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects the cholinergic system, which is involved in numerous physiological functions, including memory and learning processes. The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key inflammatory mediator .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory activities against AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter various physiological processes, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes. Additionally, the presence of other compounds or drugs can also influence its action through potential drug-drug interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethanamine can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
Imidazo[1,2-a]pyridin-2-ylmethanamine has a wide range of applications in scientific research, including:
類似化合物との比較
Imidazo[1,2-a]pyridin-2-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Known for its versatility in drug development and organic synthesis.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research for its unique luminescent properties.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry and as a scaffold for drug design.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various scientific disciplines .
特性
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRIYMLJYQLICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-20-9 | |
| Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)




